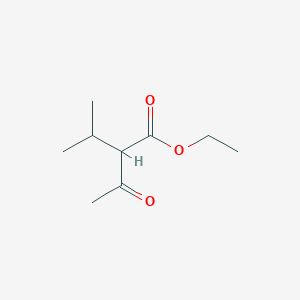

Ethyl 2-acetyl-3-methylbutanoate

Cat. No. B031817

Key on ui cas rn:

1522-46-9

M. Wt: 172.22 g/mol

InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04423064

Procedure details

A 1 liter flask was equipped with a mechanical stirrer, addition funnel, reflux condenser and nitrogen inlet. The flask was dried with external heat and then charged with 12.00 grams (0.25 mol) of 50% sodium hydride dispersed in mineral oil. The mineral oil was removed by two 50 milliliter washings with toluene and then 200 milliliters of toluene was added to the flask. 43.06 grams (0.25 mol) of ethyl 2-isopropylacetoacetate was added dropwise to the flask along with three drops of dry ethanol. Hydrogen was virorously evolved and the reaction temperature rose to 65° C. When all the ethyl 2-isopropylacetoacetate had been added, the reaction mixture was heated to 75° C. for one hour and then cooled to 10° C. with an ice bath. The reaction mixture at this point was thick and light green in color. 37.18 grams (0.25 mol) of propargyl bromide was then added dropwise and the reaction mixture was allowed to stir overnight at room temperature. After one hour of stirring, the reaction mixture had thinned and turned a rust color. Following the overnight stirring period, the reaction mixture was heated to 85° C. for two hours and then cooled to room temperature. The reaction mixture was cautiously quenched with 10 milliliters of ice water followed by the addition of 250 milliliters of ice water and the resulting layers were separated. The toluene was washed three times with water, dried (MgSO4) and removed under vacuum to leave a red oil. The red oil was vacuum distilled through a vigreux still to give 33.5 grams (0.16 mol) of ethyl 2-propargyl-2-isopropylacetoacetate having a boiling point of 61°-68° C. at 0.20 millimeters pressure.

[Compound]

Name

rust

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH:3]([CH:6]([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH3:5])[CH3:4].[H][H].[CH2:17](Br)[C:18]#[CH:19]>C(O)C>[CH2:19]([C:6]([CH:3]([CH3:5])[CH3:4])([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:18]#[CH:17] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

43.06 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C(C(=O)OCC)C(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C(C(=O)OCC)C(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

37.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Step Six

[Compound]

|

Name

|

rust

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 liter flask was equipped with a mechanical stirrer, addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser and nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with external heat

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dispersed in mineral oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mineral oil was removed by two 50 milliliter washings with toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 milliliters of toluene was added to the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 65° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 10° C. with an ice bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After one hour of stirring

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated to 85° C. for two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was cautiously quenched with 10 milliliters of ice water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 250 milliliters of ice water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene was washed three times with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a red oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled through a vigreux still

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#C)C(C(=O)OCC)(C(=O)C)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.16 mol | |

| AMOUNT: MASS | 33.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 64% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |